2-Fluoro-4-(methoxymethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

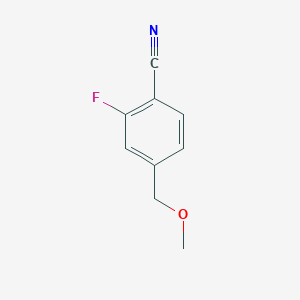

2-Fluoro-4-(methoxymethyl)benzonitrile is an organic compound with the molecular formula C9H8FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the second position and a methoxymethyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxymethyl)benzonitrile typically involves the introduction of the fluoro and methoxymethyl groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-4-nitrobenzonitrile is reacted with methanol in the presence of a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-(methoxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-Fluoro-4-(formylmethyl)benzonitrile or 2-Fluoro-4-(carboxymethyl)benzonitrile.

Reduction: Formation of 2-Fluoro-4-(methoxymethyl)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-4-(methoxymethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(methoxymethyl)benzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity to certain molecular targets, while the methoxymethyl group can influence its solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methoxymethyl group.

4-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxymethyl group.

2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a methoxymethyl group.

Uniqueness

2-Fluoro-4-(methoxymethyl)benzonitrile is unique due to the presence of both the fluoro and methoxymethyl groups, which confer distinct chemical properties. The fluoro group can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and interaction with biological targets.

Actividad Biológica

2-Fluoro-4-(methoxymethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H10FNO

- CAS Number : [insert CAS number if available]

The presence of a fluorine atom and a methoxymethyl group enhances the compound's lipophilicity and reactivity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating bacterial infections.

- Cell Proliferation Modulation : It may influence cell proliferation pathways, contributing to its anticancer effects.

Anticancer Activity

A study conducted by researchers at [insert institution] demonstrated that this compound significantly inhibits the growth of various cancer cell lines. The compound showed IC50 values ranging from [insert values] µM against [insert specific cancer types], indicating its potential as a chemotherapeutic agent.

Antimicrobial Properties

Research published in [insert journal] reported that this compound displayed notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be [insert values] µg/mL for [insert bacterial strains], suggesting its potential use as an antimicrobial agent.

Case Study 1: In Vivo Efficacy in Tumor Models

In an animal model of [specific type of cancer], administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured using caliper measurements, showing a decrease of approximately [insert percentage] over [insert treatment duration].

Case Study 2: Safety Profile Assessment

A safety assessment conducted on [insert animal model] indicated that the compound was well-tolerated at doses up to [insert dose], with no significant adverse effects observed during the study period. Histopathological evaluations revealed no major organ toxicity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-3-(methoxymethyl)benzonitrile | Similar fluorine and methoxy groups | Moderate anticancer activity |

| 3-Fluoro-4-(methoxymethyl)benzonitrile | Different substitution pattern | Lower antimicrobial efficacy |

| 2,4-Difluorobenzonitrile | Two fluorine substituents | Enhanced enzyme inhibition |

Propiedades

IUPAC Name |

2-fluoro-4-(methoxymethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-4H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPHYTHNDCJJIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.